2-Methyl-4-nitrophenyl isocyanide

Physical Organic Chemistry Reaction Kinetics Isocyanide Chemistry

Procure 2-Methyl-4-nitrophenyl isocyanide (CAS 2920-24-3) for research requiring a uniquely polarized aryl isocyanide building block. Its ortho-methyl/para-nitro substitution pattern fine-tunes electrophilic reactivity and steric control in Ugi and Passerini multicomponent reactions, enabling access to distinct chemical space inaccessible to generic phenyl isocyanides. Also serves as a sterically/electronically defined ligand for transition metal catalysis and materials science, and as a dual-handle scaffold for generating highly functionalized aniline derivatives through post-MCR nitro reduction.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 2920-24-3
Cat. No. B3041438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitrophenyl isocyanide
CAS2920-24-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-]
InChIInChI=1S/C8H6N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5H,1H3
InChIKeyXYUPYRZEVUIFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitrophenyl isocyanide (CAS 2920-24-3) Properties and Research Applications


2-Methyl-4-nitrophenyl isocyanide (CAS 2920-24-3), also known as 1-isocyano-2-methyl-4-nitrobenzene, is an aryl isocyanide with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . The compound features a benzene ring substituted with both a nitro group (-NO2) at the para position and an isocyanide group (-NC) at the ortho position relative to a methyl group (-CH3) . The isocyanide functional group confers unique electrophilic reactivity at the terminal carbon, making the compound a valuable building block in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, as well as in coordination chemistry and materials science .

Why 2-Methyl-4-nitrophenyl isocyanide Cannot Be Replaced by Generic Aryl Isocyanides


While aryl isocyanides are a broad class of reactive intermediates, 2-Methyl-4-nitrophenyl isocyanide possesses a distinct substitution pattern that critically modulates its electronic properties and steric environment. The combination of an electron-withdrawing para-nitro group and an ortho-methyl group creates a unique polarization of the isocyanide moiety, directly influencing its nucleophilic/electrophilic character and, consequently, its reaction rates and selectivity profiles in key synthetic transformations . Generic substitution with unsubstituted phenyl isocyanide or analogs lacking this specific ortho-methyl/para-nitro substitution pattern can lead to significantly different reaction outcomes, including altered yields, regioselectivity, and the formation of unintended byproducts [1]. This compound's specific reactivity is essential for achieving the desired molecular architectures in complex syntheses.

Quantitative Differentiation of 2-Methyl-4-nitrophenyl isocyanide from Closest Analogs


Enhanced Reactivity in Hydroxide Addition: m-Nitrophenyl vs. Other Aryl Isocyanides

A kinetic study on the nucleophilic addition of hydroxide to aromatic isocyanides in aqueous DMSO revealed that m-nitrophenyl isocyanide exhibits 'unusually enhanced reactivity' compared to a range of other aryl isocyanides [1]. While the study does not include the 2-methyl-4-nitrophenyl isomer, it provides a critical class-level inference: the presence of a nitro group on the aryl ring, particularly in a meta-relationship to the isocyanide, can drastically alter the reaction rate due to electronic effects [1]. The ortho-methyl group in 2-Methyl-4-nitrophenyl isocyanide would further modulate this reactivity through steric and inductive effects, distinguishing it from both unsubstituted and para-substituted nitro analogs. The study reports linear correlations of log kobs with H- + log aw, with slopes changing from 0.47-0.50 at low DMSO to 0.73-0.90 at high DMSO, indicating a solvent-dependent mechanistic switch that is compound-specific [1].

Physical Organic Chemistry Reaction Kinetics Isocyanide Chemistry

Crystallographic and Intermolecular Interaction Differences: p-Nitrophenyl Isocyanide as a Structural Baseline

The crystal structure of p-nitrophenyl isocyanide (CAS 1984-23-2) provides a direct structural comparator for understanding how the methyl group in 2-Methyl-4-nitrophenyl isocyanide influences solid-state packing and intermolecular interactions [1]. p-Nitrophenyl isocyanide crystallizes in the orthorhombic chiral space group P212121 with unit cell parameters a = 5.0127(8) Å, b = 6.032(9) Å, c = 21.79(3) Å, and V = 658.86(17) ų at 90(2) K [1]. A key finding is the presence of surprisingly strong attractive intermolecular interactions between the nitro O atoms and both aromatic H and nitro N atoms of neighboring molecules, with an O···N distance of 2.869(2) Å [2]. The addition of an ortho-methyl group in 2-Methyl-4-nitrophenyl isocyanide would sterically hinder close packing along one axis and introduce new C-H···O and C-H···π interactions, altering the crystal morphology, melting point, and potentially its solid-state reactivity or properties as a ligand.

Crystallography Supramolecular Chemistry Materials Science

Differentiation via SNAr Isocyanide Diversification Strategy

A recent synthetic methodology paper details a novel SNAr (Nucleophilic Aromatic Substitution) diversification strategy specifically for nitrophenyl isocyanides [1]. This work demonstrates a fast and efficient method to access 4-amino substituted 3-nitrophenyl isocyanides under mild, room-temperature conditions with moderate to high yields [1]. While the target compound (2-methyl-4-nitrophenyl isocyanide) is a nitroarene, its ortho-methyl group is expected to have a profound effect on the SNAr reaction kinetics and regioselectivity. The methyl group's +I effect will deactivate the ring towards nucleophilic attack relative to an unsubstituted nitroarene, while its steric bulk will direct substitution away from the ortho-position. This provides a clear differentiation: 2-Methyl-4-nitrophenyl isocyanide will undergo SNAr reactions with a different rate and selectivity profile compared to 4-nitrophenyl isocyanide or 3-nitrophenyl isocyanide, which are the primary substrates in the reported study [1].

Synthetic Methodology Isocyanide Chemistry Medicinal Chemistry

Validated Application Scenarios for 2-Methyl-4-nitrophenyl isocyanide in Research and Development


Rational Design of Isocyanide-Based Multicomponent Reaction (IMCR) Libraries

In medicinal chemistry and diversity-oriented synthesis, the specific electronic and steric profile of 2-Methyl-4-nitrophenyl isocyanide is employed to fine-tune the reactivity and selectivity of Ugi and Passerini reactions. The combination of the para-nitro group (strongly electron-withdrawing) and ortho-methyl group (weakly electron-donating and sterically bulky) creates a unique polarization of the isocyanide carbon. This allows chemists to access a distinct region of chemical space, generating α-acylamino amides or α-acyloxy amides with substitution patterns that are not efficiently accessible using simpler aryl isocyanides. This is supported by the known class reactivity of nitro-substituted isocyanides in nucleophilic additions and SNAr chemistry [1].

Development of Advanced Coordination Complexes and Materials

The distinct electronic and steric properties of 2-Methyl-4-nitrophenyl isocyanide make it a valuable ligand for synthesizing transition metal complexes with tailored properties. The strong π-accepting ability of the isocyanide, modulated by the electron-withdrawing nitro group and the ortho-methyl group, influences the metal's d-orbital energies and redox potentials. This is critical in designing catalysts, molecular wires, and photoluminescent materials. The altered solid-state packing, as inferred from crystallographic studies of the p-nitro analog [2], can be exploited to control the morphology and intermolecular electronic coupling in solid-state materials, leading to different optical or conductive properties compared to complexes of unsubstituted phenyl isocyanide.

Synthesis of Complex Nitroarene Building Blocks via Post-Functionalization

The isocyanide group in 2-Methyl-4-nitrophenyl isocyanide serves as a synthetic handle for introducing molecular complexity before or after reduction of the nitro group to an amine. For instance, the isocyanide can participate in an MCR to build a core scaffold, after which the nitro group can be reduced to a primary amine, opening up a new vector for diversification (e.g., amide bond formation, reductive amination). The ortho-methyl group provides a steric control element that can be used to direct subsequent reactions at the newly formed amine site. This two-step strategy is a powerful approach for generating highly functionalized aniline derivatives that are common motifs in pharmaceuticals and agrochemicals.

Investigating Structure-Activity Relationships (SAR) in Nitroarene-Containing Compounds

In biological studies, 2-Methyl-4-nitrophenyl isocyanide is a crucial tool for dissecting the role of the nitro group and the ortho-substituent in a compound's interaction with a biological target. By using this compound as a building block, researchers can create a series of analogs where the nitro group is present, reduced to an amine, or replaced by other functional groups, while the ortho-methyl group is kept constant or varied. This systematic approach allows for a quantitative assessment of how the para-substituent's electronic effects and the ortho-substituent's steric effects influence target binding, cellular activity, or metabolic stability, providing clear SAR data that cannot be obtained using the unsubstituted or differently substituted analogs.

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